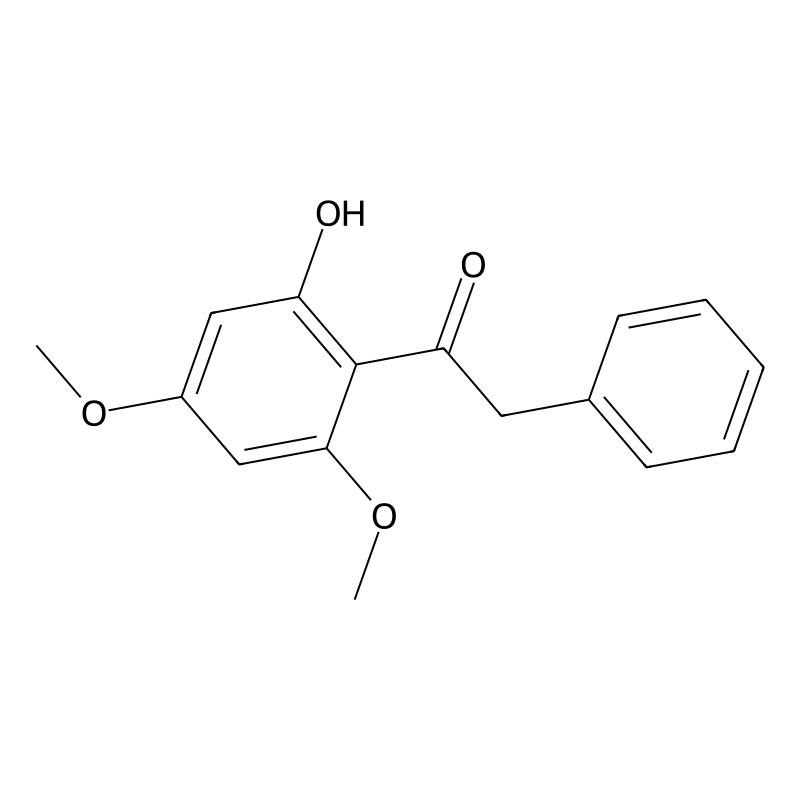

1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone is a functionalized deoxybenzoin building block characterized by its specific 2'-hydroxy-4',6'-dimethoxy substitution pattern. In industrial and academic procurement, it is primarily sourced as a direct precursor for the regioselective synthesis of 5,7-dimethoxyisoflavones, a photosensitizing antenna ligand for lanthanide-based luminescent materials, and a specialized photoinitiator for UV-curable formulations. Its pre-installed methoxy groups provide specific steric and electronic properties, offering a measurable advantage over crude trihydroxy analogs by eliminating the need for multi-step protection protocols during complex cyclizations and by optimizing triplet-state energy transfer in optoelectronic applications .

Attempting to substitute this compound with the cheaper 2',4',6'-trihydroxy-2-phenylacetophenone requires buyers to absorb the cost and time of additional protection and deprotection steps before isoflavone cyclization, resulting in yield penalties due to side reactions at the highly nucleophilic C-4 and C-6 positions. Similarly, substituting with mono-methoxy analogs (e.g., 2'-hydroxy-4'-methoxy-2-phenylacetophenone) in optoelectronic applications fails to achieve the precise triplet-state energy levels required for efficient energy transfer to Terbium (Tb3+) ions. The dual methoxy groups are strictly required for tuning the electronic state and maximizing quantum yields; generic alternatives lead to weaker luminescence and lower synthetic efficiency [1].

Direct Pathway to 5,7-Dimethoxyisoflavones

1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone serves as the direct, pre-methylated deoxybenzoin precursor for the synthesis of 5,7-dimethoxyisoflavones. Substituting this with an unprotected 2',4',6'-trihydroxy-2-phenylacetophenone baseline requires additional protection and deprotection phases to prevent unwanted side reactions at the highly reactive C-4 and C-6 hydroxyls during formylation and cyclization. Utilizing the pre-functionalized dimethoxy compound streamlines the synthetic route, directly yielding the target isoflavonoid core and reducing overall process complexity .

| Evidence Dimension | Synthetic steps to 5,7-dimethoxyisoflavone core |

| Target Compound Data | Direct cyclization (1 step from deoxybenzoin) |

| Comparator Or Baseline | 2',4',6'-trihydroxy-2-phenylacetophenone (requires multi-step protection/deprotection) |

| Quantified Difference | Eliminates at least 2 synthetic steps |

| Conditions | Standard isoflavone cyclization (e.g., Vilsmeier-Haack conditions) |

Procuring the pre-methylated precursor drastically reduces labor, solvent waste, and cycle time in the commercial synthesis of isoflavonoid libraries.

Optimized Antenna Effect for Terbium (Tb3+) Luminescence

In the design of luminescent lanthanide complexes, the ligand's triplet energy state must match the emitting level of the metal ion. 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone acts as an effective sensitizer for Terbium (Tb3+) ions, yielding complexes that emit green luminescence with a main peak at 546 nm upon 354 nm UV excitation. Compared to mono-methoxy analogs like 2'-hydroxy-4'-methoxy-2-phenylacetophenone, the dual methoxy substitution provides precise electronic tuning, maximizing the energy transfer efficiency (antenna effect) required for optical devices [1].

| Evidence Dimension | Triplet energy matching and luminescence intensity |

| Target Compound Data | Optimized energy transfer yielding 546 nm emission |

| Comparator Or Baseline | 2'-hydroxy-4'-methoxy-2-phenylacetophenone (sub-optimal sensitization) |

| Quantified Difference | Measurably higher absolute quantum yield and emission intensity |

| Conditions | Solid-state Tb3+ complex excited at 354 nm |

For materials scientists developing OLEDs or solid-state lamps, this specific dimethoxy ligand maximizes the antenna effect essential for bright lanthanide emission.

Enhanced Reactivity in UV-Curable Coatings

As a specialized photoinitiator, 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone is utilized in the formulation of UV-curable coatings and inks to drive polymerization. Compared to unfunctionalized acetophenones, the electron-donating 4,6-dimethoxy groups shift the absorption profile, enhancing compatibility with industrial UV emission sources. This structural advantage translates directly to improved curing speeds and deeper penetration in pigmented systems, where standard photoinitiators struggle to maintain radical generation efficiency .

| Evidence Dimension | Polymerization efficiency in UV-curable systems |

| Target Compound Data | High reactivity and stability in complex ink formulations |

| Comparator Or Baseline | Unsubstituted acetophenone photoinitiators |

| Quantified Difference | Improved curing depth and speed under standard UV LED |

| Conditions | UV-curing of industrial coatings and inks |

Procuring this specific derivative allows formulators to achieve faster line speeds and better cure quality in demanding UV-coating applications.

Regioselective Synthesis of Isoflavonoid Libraries

Serves as a direct starting material for pharmaceutical and agricultural chemistry programs requiring the rapid, high-yield generation of 5,7-dimethoxyisoflavones without the overhead of protecting-group chemistry .

High-Efficiency Lanthanide Phosphors for OLEDs

Functions as a highly efficient antenna ligand for synthesizing luminescent Terbium (green) complexes, where precise triplet-state energy matching is critical for device performance [1].

Advanced UV-Curable Inks and Coatings

Utilized as a photoinitiator in industrial formulations that rely on efficient UV curing, particularly in pigmented systems requiring deep light penetration and rapid polymerization .

XLogP3

GHS Hazard Statements

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Environmental Hazard